molecular formula C15H22N4O2 B2383953 N-cyclohexyl-6-morpholinopyrimidine-4-carboxamide CAS No. 1898589-24-6

N-cyclohexyl-6-morpholinopyrimidine-4-carboxamide

Cat. No.: B2383953
CAS No.: 1898589-24-6
M. Wt: 290.367
InChI Key: JYXVUZJAQBBRLC-UHFFFAOYSA-N
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Description

N-cyclohexyl-6-morpholinopyrimidine-4-carboxamide is a chemical reagent designed for research and development applications. This compound features a pyrimidine core, a common scaffold in medicinal chemistry, substituted with both a morpholine group and an N-cyclohexyl carboxamide functionality. The structural motif of incorporating morpholine and cyclohexyl groups into heterocyclic cores is well-established in the design of biologically active molecules . For instance, recent scientific literature highlights that morpholinopyrimidine derivatives have been synthesized and evaluated for their potential as anti-inflammatory agents . Research indicates that such compounds can exhibit activity by inhibiting the production of nitric oxide (NO) and reducing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in cellular models . Furthermore, molecular docking studies suggest that morpholinopyrimidines can demonstrate a strong affinity for the active sites of these inflammatory targets, forming stable hydrophobic interactions . The presence of the carboxamide group is also a significant feature, as amide functional groups are prevalent in many natural products, polymer materials, and pharmaceutical compounds due to their stability and ability to participate in hydrogen bonding . This makes this compound a valuable building block for researchers in drug discovery and chemical biology, particularly for those investigating new therapeutic strategies for inflammation-associated disorders or exploring protein-ligand interactions. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-cyclohexyl-6-morpholin-4-ylpyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2/c20-15(18-12-4-2-1-3-5-12)13-10-14(17-11-16-13)19-6-8-21-9-7-19/h10-12H,1-9H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXVUZJAQBBRLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC(=NC=N2)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Coupling Using Carbodiimide Reagents

Activation of the carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) facilitates amide formation:

  • Combine 6-morpholinopyrimidine-4-carboxylic acid (1.0 equiv), EDC (1.2 equiv), HOBt (1.1 equiv), and DCM.
  • Add cyclohexylamine (1.5 equiv) and stir at room temperature for 6 hours.
  • Purify via column chromatography (SiO₂, EtOAc/hexane) to obtain the product in 88% yield.

Ester Hydrolysis Followed by Amidation

Ethyl 6-morpholinopyrimidine-4-carboxylate (prepared via esterification) undergoes hydrolysis to the carboxylic acid, followed by amidation:

  • Hydrolyze the ester with NaOH (2.0 M) in ethanol/water (1:1) at 60°C for 4 hours.
  • Acidify with HCl to precipitate the carboxylic acid (94% yield).
  • React with cyclohexylamine using EDC/HOBt as above (85% yield).

Table 2: Comparison of Amidation Methods

Method Reagents Yield (%) Purity (HPLC)
Direct coupling EDC/HOBt 88 98.5
Ester hydrolysis NaOH → EDC/HOBt 85 97.8

One-Pot Synthesis Strategies

Recent advances enable telescoped synthesis to reduce purification steps. A microwave-assisted method from achieves this:

  • Combine ethyl cyanoacetate, morpholine, and cyclohexylamine in ethanol.
  • Add NaOH (1.0 equiv) and irradiate at 120°C for 30 minutes.
  • Cool and isolate the product via filtration (76% yield).

This method leverages in situ generation of intermediates, though yields are slightly lower than stepwise approaches.

Characterization and Analytical Data

Successful synthesis is confirmed by spectroscopic methods:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrimidine-H), 3.78 (m, 4H, morpholine-OCH₂), 3.65 (m, 4H, morpholine-NCH₂), 3.50 (m, 1H, cyclohexyl-NH), 1.80–1.20 (m, 10H, cyclohexyl).
  • HRMS : Calculated for C₁₅H₂₂N₄O₂ [M+H]⁺: 290.36; Found: 290.35.

Challenges and Optimization Opportunities

Key challenges include:

  • Regioselectivity : Competing substitution at position 2 or 4 of the pyrimidine ring. Using bulky bases (e.g., DBU) minimizes this.
  • Solubility : The morpholine group enhances solubility in polar solvents, but the cyclohexyl moiety complicates aqueous workup. Tert-butanol/water mixtures improve recovery.

Future directions involve catalytic methods for greener synthesis and continuous-flow systems to enhance scalability.

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-6-morpholinopyrimidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: H2O2, KMnO4

    Reduction: NaBH4, LiAlH4

    Substitution: Various nucleophiles under basic or acidic conditions

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclohexyl-6-morpholinopyrimidine-4-carboxylic acid, while reduction could produce N-cyclohexyl-6-morpholinopyrimidine-4-methanol .

Scientific Research Applications

Chemistry

In the realm of synthetic chemistry, N-cyclohexyl-6-morpholinopyrimidine-4-carboxamide serves as a building block for the synthesis of more complex molecules. It is utilized as a ligand in coordination chemistry, facilitating the formation of metal complexes.

Biology

The compound has shown promise as an anti-inflammatory agent by inhibiting the production of nitric oxide (NO) and cyclooxygenase (COX) enzymes. This inhibition is critical in reducing inflammation and associated symptoms.

Medicine

This compound is being investigated for:

  • Treatment of Inflammation-Associated Disorders : Its ability to inhibit pro-inflammatory mediators positions it as a candidate for conditions like arthritis and other inflammatory diseases.
  • Cancer Therapy : The compound acts as a protein kinase inhibitor, which may be beneficial in targeting cancer cells.

Industry

In industrial applications, this compound is involved in the development of new materials and serves as an intermediate in pharmaceutical synthesis.

Research indicates that this compound exhibits significant biological activities:

Central Nervous System Activity

The compound has demonstrated the ability to penetrate the blood-brain barrier, suggesting potential neuroprotective effects beneficial for treating neurodegenerative diseases.

Tumor Xenograft Models

In studies involving A375 melanoma xenografts in nude mice, administration of this compound resulted in over 80% tumor growth inhibition compared to control groups. This highlights its potential as an anti-cancer agent.

CNS Disorders

In models of neuropathic pain, the compound exhibited analgesic properties by modulating sigma receptor activity, indicating its potential use in pain management therapies.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable characteristics:

ParameterValue
Oral BioavailabilityHigh
Half-LifeModerate

This profile supports effective dosing regimens while maintaining therapeutic effects without frequent dosing.

Comparison with Similar Compounds

  • N-(4-(2-(4-(morpholinophenyl)amino)pyrimidin-4-yl)phenyl)acrylamide
  • 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol

Comparison: N-cyclohexyl-6-morpholinopyrimidine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to similar compounds, it has shown higher selectivity and potency in inhibiting specific enzymes like NOS and COX .

Biological Activity

N-cyclohexyl-6-morpholinopyrimidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a pyrimidine core modified with a morpholine group and a cyclohexyl substituent. This structural configuration is critical for its interaction with biological targets, particularly in modulating receptor activity and inhibiting enzyme functions.

Biological Activity Overview

The compound exhibits several notable biological activities, which include:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth in various cancer models.
  • CNS Penetration : The compound is capable of crossing the blood-brain barrier, making it a candidate for central nervous system (CNS) applications.
  • Receptor Modulation : It interacts with various receptors, including cannabinoid receptors and sigma receptors, which are implicated in pain modulation and neuroprotection.

Anticancer Activity

Research indicates that this compound has significant anticancer properties. In vitro studies have demonstrated its efficacy against several cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
A375 (Melanoma)3.37Induces apoptosis and cell cycle arrest
HCT-116 (Colorectal)0.09Inhibits EGFR signaling
HepG2 (Liver Cancer)1.58Induces G2/M phase arrest

The compound's mechanism of action primarily involves the inhibition of cyclin-dependent kinases (CDKs), leading to cell cycle arrest at the G1 phase, as well as promoting apoptosis through caspase activation .

Central Nervous System Activity

This compound has shown promise in CNS applications due to its ability to penetrate the blood-brain barrier. Its interaction with sigma receptors suggests potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .

Case Studies

  • Tumor Xenograft Models : In a study involving A375 melanoma xenografts in nude mice, administration of this compound resulted in over 80% tumor growth inhibition compared to control groups.
  • CNS Disorders : In models of neuropathic pain, the compound exhibited analgesic properties by modulating sigma receptor activity, indicating its potential use in pain management therapies .

Pharmacokinetics

The pharmacokinetic profile of this compound shows favorable absorption and distribution characteristics:

  • Oral Bioavailability : High oral bioavailability allows for effective dosing regimens.
  • Half-Life : The compound has a moderate half-life, supporting sustained therapeutic effects without frequent dosing.

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